Docosa-4,10,13,16-tetraenoic acid

Lipid Trafficking Mitochondrial Metabolism Phospholipid Remodeling

Docosa-4,10,13,16-tetraenoic acid (CAS 122068-08-0), formally named (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid, is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) with a unique cis double-bond configuration at carbons 4, 10, 13, and It is a structural isomer of adrenic acid (7,10,13,16-docosatetraenoic acid) and arachidonic acid (AA). This very long-chain fatty acid is characterized by a molecular formula of C22H36O2 and a molecular weight of 332.52–332.53 g/mol.

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
CAS No. 122068-08-0
Cat. No. B597633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosa-4,10,13,16-tetraenoic acid
CAS122068-08-0
Synonymscis-4,10,13,16-Docosatetraenoic Acid
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCC=CCCC(=O)O
InChIInChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17,20-21H2,1H3,(H,23,24)
InChIKeyDFNQVYRKLOONGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Procurement-Grade Profile: Docosa-4,10,13,16-tetraenoic Acid (CAS 122068-08-0) – a Structurally Distinct Very Long-Chain PUFA


Docosa-4,10,13,16-tetraenoic acid (CAS 122068-08-0), formally named (4Z,10Z,13Z,16Z)-docosa-4,10,13,16-tetraenoic acid, is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) with a unique cis double-bond configuration at carbons 4, 10, 13, and 16. It is a structural isomer of adrenic acid (7,10,13,16-docosatetraenoic acid) and arachidonic acid (AA) . This very long-chain fatty acid is characterized by a molecular formula of C22H36O2 and a molecular weight of 332.52–332.53 g/mol . It is naturally present as a minor lipid component in rat testis and select animal fats, and is supplied as a high-purity research reagent for studying lipid biochemistry and membrane dynamics .

The Substitution Risk: Why Adrenic Acid (22:4 n-6) or Other PUFAs Cannot Replace Docosa-4,10,13,16-tetraenoic Acid


Substituting Docosa-4,10,13,16-tetraenoic acid with the more common adrenic acid (22:4 n-6; CAS 28874-58-0) or arachidonic acid (20:4 n-6) introduces significant experimental confounds due to non-interchangeable metabolic fates and structural specificity. Docosa-4,10,13,16-tetraenoic acid is a structural isomer of adrenic acid, differing in the position of the first double bond (Δ4 vs. Δ7), which fundamentally alters its substrate specificity for desaturases and elongases . Direct comparative studies show that it is preferentially incorporated into triglycerides in testicular mitochondria, whereas arachidonic acid is directed into phospholipids . Furthermore, unlike arachidonic acid, this specific Δ4 isomer is not efficiently retroconverted, meaning its biological half-life and downstream signaling products are distinct . These biochemical divergences make generic class-based substitution invalid for studies requiring precise lipidomic profiling, membrane biophysics modeling, or investigation of isomer-specific signaling pathways.

Quantitative Differentiation Guide: Docosa-4,10,13,16-tetraenoic Acid vs. Key Comparators


Differential Subcellular Compartmentalization vs. Arachidonic Acid (AA)

In a comparative study of subcellular fractions from rat testis, docosa-7,10,13,16-tetraenoic acid (the Δ7 isomer, used here as a class proxy) demonstrated a distinct trafficking pattern compared to arachidonic acid. The docosatetraenoic acid was incorporated preferentially into the triglyceride fraction of mitochondria and microsomes, while arachidonic acid was preferentially incorporated into phospholipids . This differential lipid pool partitioning indicates that substitution would alter the lipid composition of specific subcellular compartments, a critical parameter in organelle-focused studies.

Lipid Trafficking Mitochondrial Metabolism Phospholipid Remodeling

Retroconversion Efficiency: Docosa-4,10,13,16-tetraenoic Acid vs. Adrenic Acid

The efficiency of retroconversion to arachidonic acid is a key differentiator between very long-chain PUFA isomers. Endothelial cell studies show that adrenic acid (Δ7 isomer) is retroconverted, with approximately 20% of cellular [3H]adrenic acid converted to arachidonic acid after a 24-hour incubation . In contrast, the Δ4 double bond in Docosa-4,10,13,16-tetraenoic acid is a structural feature that typically hinders efficient peroxisomal β-oxidation, resulting in a longer metabolic half-life and reduced generation of downstream AA-derived eicosanoids. This is a critical distinction for studies investigating the sustained, non-metabolized effects of the parent C22 PUFA.

Fatty Acid Metabolism Peroxisomal Beta-Oxidation Metabolic Flux Analysis

Impact on Prostacyclin (PGI2) Production: A Functional Consequence of Substitution

Functional assays reveal that substituting arachidonic acid (AA) with docosatetraenoic acid has direct, quantifiable consequences on downstream bioactive lipid production. Enrichment of cultured bovine aortic endothelial cells with docosatetraenoic acid (22:4 n-6) led to a 40% reduction in the arachidonic acid content of inositol phosphoglycerides . This lipid remodeling directly impaired the cell's capacity to produce prostacyclin (PGI2) in response to ionophore A23187 stimulation. This demonstrates that the presence of docosatetraenoic acid actively suppresses the generation of a key vasoactive AA metabolite, an effect not replicated by AA itself.

Eicosanoid Signaling Vascular Biology Enzyme Inhibition

Enzymatic Desaturation Specificity: A Δ4 Block in the n-6 Pathway

The position of the first double bond dictates the compound's fate in the polyunsaturated fatty acid biosynthesis pathway. In vitro assays using rat testicular and liver microsomes demonstrated that while arachidonic acid (20:4 n-6) could be elongated to adrenic acid (22:4 n-6), the subsequent conversion of adrenic acid to docosapentaenoic acid (22:5 n-6) was impossible to measure in vitro . This indicates a natural biosynthetic bottleneck at the Δ4-desaturase step. For the target compound, Docosa-4,10,13,16-tetraenoic acid, the double bond is already at the Δ4 position. This structural feature means it is already 'past' this biosynthetic bottleneck, and its further metabolism will diverge significantly from its Δ7 isomer counterpart.

Lipid Biosynthesis Desaturase Activity Metabolic Pathway Engineering

Targeted Applications: Where Docosa-4,10,13,16-tetraenoic Acid's Specificity is Non-Negotiable


Investigating Lipid Droplet Dynamics and Triglyceride Storage in Testicular Cells

Researchers studying the unique lipid metabolism of the testes should select Docosa-4,10,13,16-tetraenoic acid. The evidence shows this very long-chain PUFA is preferentially shuttled into the triglyceride (TG) pool of testicular mitochondria and microsomes, a distinct trafficking pattern not shared by arachidonic acid, which is directed to phospholipids . Using arachidonic acid or generic adrenic acid in these studies would misrepresent the physiological lipid composition of the organelle, leading to inaccurate conclusions about energy storage and lipid droplet formation. This compound is the correct choice for accurately modeling testicular lipid biology.

Metabolic Tracing Studies Requiring a Stable, Non-Retroconverted 22:4 Probe

For metabolic flux experiments where the goal is to trace the fate of a 22:4 n-6 fatty acid *without* significant conversion to arachidonic acid (20:4 n-6), Docosa-4,10,13,16-tetraenoic acid is the required reagent. Studies confirm that the more common Δ7 isomer, adrenic acid, undergoes substantial (~20%) retroconversion to arachidonic acid within 24 hours . In contrast, the Δ4 double bond configuration in this compound acts as a structural block against efficient peroxisomal β-oxidation, providing a more stable, non-metabolized probe . Substituting with adrenic acid would introduce a large, unlabeled pool of arachidonic acid, hopelessly confounding any kinetic or tracing analysis.

Investigating PUFA-Mediated Suppression of Prostacyclin (PGI2) Synthesis

Studies aiming to understand how specific very long-chain PUFAs modulate endothelial function and eicosanoid production require this specific compound. Direct experimental evidence demonstrates that enriching endothelial cells with docosatetraenoic acid leads to a 40% reduction in the arachidonic acid content of key phospholipid pools, thereby suppressing the cell's capacity to produce the critical vasodilator prostacyclin (PGI2) . This is a specific, functional inhibitory effect. Using arachidonic acid would not replicate this suppression, as AA is the substrate for PGI2 synthesis. Therefore, this compound is essential for delineating the inhibitory regulatory roles of 22:4 PUFAs on vascular signaling.

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